molecular formula C15H20N2O B7573285 (E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one

(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one

Cat. No. B7573285
M. Wt: 244.33 g/mol
InChI Key: WSZUVDRMUVAGNK-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as DMPP and belongs to the class of pyridine alkaloids.

Mechanism of Action

DMPP acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). It binds to the receptor at a site distinct from the acetylcholine binding site, leading to an increase in the receptor's sensitivity to acetylcholine. This results in an enhanced release of neurotransmitters and improved cognitive function.
Biochemical and Physiological Effects
DMPP has been shown to have a number of biochemical and physiological effects. It enhances the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory. It also has anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation. In agriculture, DMPP reduces the loss of nitrogen from soil, leading to improved crop yields.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, its effects can be highly dependent on the specific experimental conditions, making it important to carefully control experimental variables.

Future Directions

There are several potential future directions for DMPP research. In medicine, further studies are needed to determine its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In agriculture, DMPP could be further studied as a potential herbicide and insecticide. In neuroscience, DMPP could be studied for its effects on other neurotransmitter systems and its potential as a treatment for other neurological disorders.

Synthesis Methods

DMPP can be synthesized through various methods, including the reaction of 2,6-dimethylpiperidine with 2-chloro-3-pyridinecarbaldehyde in the presence of a base. Another method involves the reaction of 2-chloro-3-pyridinecarbaldehyde with 2,6-dimethylpiperidine in the presence of a reducing agent. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

DMPP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and neuroscience. In medicine, DMPP has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
In agriculture, DMPP has been used as a nitrification inhibitor to reduce the loss of nitrogen from soil. It has also been studied for its potential use as a herbicide and insecticide.
In neuroscience, DMPP has been studied for its effects on the nervous system. It has been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory.

properties

IUPAC Name

(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-12-6-5-7-13(2)17(12)15(18)10-9-14-8-3-4-11-16-14/h3-4,8-13H,5-7H2,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZUVDRMUVAGNK-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C=CC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(N1C(=O)/C=C/C2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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